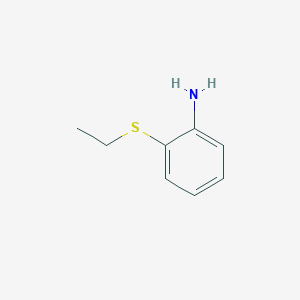

2-(Ethylthio)aniline

概要

説明

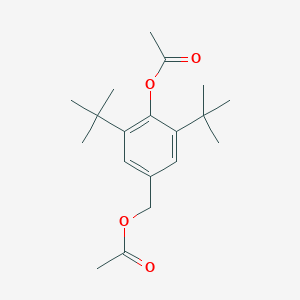

2-(Ethylthio)aniline is an organic compound with the molecular weight of 153.25 . It is a colorless to yellow to red liquid . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of anilines, including 2-(Ethylthio)aniline, is a significant area of research. Anilines are generally derived from benzene, toluene and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis

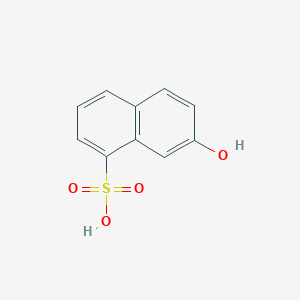

The IUPAC name for 2-(Ethylthio)aniline is 2-(ethylsulfanyl)aniline . The InChI code for this compound is 1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 and the InChI key is OXFMPJRLJLBBRQ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving anilines, including 2-(Ethylthio)aniline, are of great interest due to their wide applications in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials and polymers . A potentially transformative reaction that uses light and two transition-metal catalysts to make products known as anilines has been reported .Physical And Chemical Properties Analysis

2-(Ethylthio)aniline is a colorless to yellow to red liquid . It has a molecular weight of 153.25 . It should be stored in a refrigerator .科学的研究の応用

Degradation of Aniline

Aniline and its derivatives, including 2-(Ethylthio)aniline, can be degraded using Fenton Processes . This process involves the use of hydrogen peroxide and iron catalysts to oxidize organic compounds, making it a potential method for treating wastewater containing these compounds .

Synthesis of Polyaniline

2-(Ethylthio)aniline can potentially be used in the synthesis of polyaniline . Polyaniline is a conducting polymer with various applications due to its unique properties such as transparency, lightweight, low cost, flexibility, and electrical conductivity .

Use in Optoelectronic Devices

Polyaniline, which can be synthesized from aniline derivatives, can be used in optoelectronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Use in Supercapacitors

Polyaniline has promising potential in supercapacitors . The high electrical conductivity and excellent environmental stability of polyaniline make it a suitable material for energy storage devices .

Use in Sensors

Polyaniline, synthesized from aniline derivatives, has great potential in sensor applications . Its high conductivity and ease of fabrication make it a promising material for various types of sensors .

Wastewater Treatment

Aniline derivatives, including 2-(Ethylthio)aniline, can be used in the treatment of wastewater . Specifically, electrochemical oxidation processes have been used to degrade aniline-containing wastewater .

作用機序

Target of Action

It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.

Biochemical Pathways

Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.

特性

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)aniline | |

CAS RN |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?

A1: 2-(Ethylthio)aniline serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []

Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from 2-(ethylthio)aniline derivatives?

A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []

Q3: Can you describe an alternative synthetic pathway for producing 2-(ethylthio)aniline derivatives?

A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various 2-(ethylthio)aniline derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)